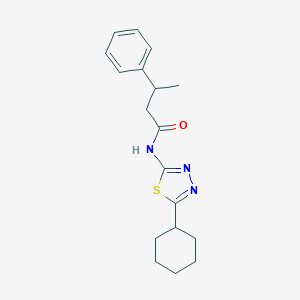
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down an endocannabinoid called anandamide, which is involved in pain regulation, mood, and appetite. URB597 has been extensively studied for its potential therapeutic applications in pain management, anxiety, and addiction.
Mécanisme D'action
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea works by inhibiting FAAH, which leads to increased levels of anandamide in the brain. Anandamide acts on the endocannabinoid system, which is involved in pain regulation, mood, and appetite. By increasing levels of anandamide, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea can lead to pain relief, reduced anxiety, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to increase levels of anandamide in the brain, leading to pain relief, reduced anxiety, and reduced drug-seeking behavior. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to have anti-inflammatory effects and to improve cognitive function in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. However, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has a short half-life and must be administered frequently to maintain its effects. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has poor solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several potential future directions for 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea research. One area of interest is the potential therapeutic applications of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea in pain management, anxiety, and addiction. Additionally, further studies are needed to understand the long-term effects and safety of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea. Finally, there is potential for the development of new FAAH inhibitors with improved pharmacokinetic properties and therapeutic potential.
Méthodes De Synthèse
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea can be synthesized using a multi-step process involving the reaction of 4-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxypropylamine to form the thiourea derivative, which is subsequently reduced to 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea using sodium borohydride.
Applications De Recherche Scientifique
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been investigated for its potential therapeutic applications in pain management, anxiety, and addiction. Studies have shown that 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea increases levels of anandamide in the brain, leading to pain relief and reduced anxiety. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to reduce drug-seeking behavior in preclinical models of addiction.
Propriétés
Nom du produit |
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea |
|---|---|
Formule moléculaire |
C14H22N2OS |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-(4-butylphenyl)-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-2-3-5-12-6-8-13(9-7-12)16-14(18)15-10-4-11-17/h6-9,17H,2-5,10-11H2,1H3,(H2,15,16,18) |
Clé InChI |
JJPJHQQXTFZIHK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCCO |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=S)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)



![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)